methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate is a synthetic organic compound that falls under the category of acrylates. This molecule is characterized by its complex structure, which includes a benzodioxin moiety, a sulfonyl group, and an amino substituent. Due to its unique structure, it possesses various interesting chemical properties and has found applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:
Starting Materials: : Common starting materials include 2,3-dihydro-1,4-benzodioxin, 4-methylbenzenesulfonyl chloride, and methyl acrylate.
Amidation Reaction: : The first step usually involves the reaction of 2,3-dihydro-1,4-benzodioxin with an amine (such as 4-methylbenzenesulfonamide) in the presence of a suitable catalyst.
Formation of Acrylate Moiety: : The resultant intermediate is then subjected to a reaction with methyl acrylate, often under basic conditions, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for scalability, yield, and cost-effectiveness. High-pressure reactors and automated control systems ensure precise reaction conditions and high yields. Safety measures are critical due to the involvement of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound can be reduced using hydrogenation methods to yield the corresponding reduced analogs.
Substitution Reactions: : Nucleophilic substitution at the sulfonyl group is another common reaction pathway.
Oxidation: : Reagents such as hydrogen peroxide or oxone under acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced analogs of the original compound.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in various catalytic processes.
Organic Synthesis: : Utilized as an intermediate in the synthesis of complex organic molecules.
Pharmacology: : Investigated for its potential as a drug candidate due to its unique structural features.
Biochemical Assays: : Employed in assays to study enzyme activity and protein interactions.
Material Science: : Potential use in the development of advanced materials due to its chemical properties.
Polymer Science: : Incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate involves interaction with specific molecular targets:
Molecular Targets: : It may target enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : The compound can modulate signaling pathways, leading to biological effects such as inhibition of specific enzymes or activation of certain receptors.
Comparison with Similar Compounds
Similar Compounds:
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[phenylsulfonyl]acrylate: : Similar in structure but lacks the methyl group on the phenyl ring.
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate: : Contains a chlorine atom instead of a methyl group.
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-nitrophenyl)sulfonyl]acrylate: : Features a nitro group instead of a methyl group.
The presence of the methyl group on the phenyl ring provides distinct steric and electronic properties, which can influence the compound's reactivity and interaction with molecular targets.
Its unique combination of functional groups makes it versatile in various chemical and biological applications.
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Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-13-3-6-15(7-4-13)27(22,23)18(19(21)24-2)12-20-14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZBIDSWAFVQV-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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